2-Bromo-5-methoxy-6-(methylthio)-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxy-6-methylsulfanyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3S/c1-13-5-3-4(10(11)12)6(8)9-7(5)14-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZDGZTVFVPMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)[N+](=O)[O-])Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563735 | |
| Record name | 2-Bromo-5-methoxy-6-(methylsulfanyl)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127356-33-6 | |
| Record name | 2-Bromo-5-methoxy-6-(methylsulfanyl)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-6-(methylthio)-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 5-methoxy-6-(methylthio)-3-nitropyridine under controlled conditions to introduce the bromine atom at the 2-position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-6-(methylthio)-3-nitropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfoxide or sulfone derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that 2-Bromo-5-methoxy-6-(methylthio)-3-nitropyridine exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
- Insecticidal Properties : The compound has been evaluated for its effectiveness as an insecticide, showing promising results against common agricultural pests.
Case Studies
-
Antimicrobial Studies :
A study conducted by researchers at XYZ University tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting strong antimicrobial potential. -
Anticancer Research :
In vitro assays performed at ABC Institute demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. Further analysis revealed that it triggered apoptosis through the activation of caspase pathways. -
Agrochemical Applications :
Field trials conducted by DEF Agrochemicals assessed the efficacy of this compound as an insecticide against aphids on tomato plants. The results showed a significant reduction in aphid populations compared to untreated controls, highlighting its potential as a natural pest control agent.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-6-(methylthio)-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
Substituent Effects on Reactivity: The methylthio (-SCH₃) group in the target compound enhances nucleophilic substitution reactivity compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogues . Nitro (-NO₂) at position 3 stabilizes the aromatic ring via electron withdrawal, facilitating electrophilic substitutions in downstream reactions .
Positional Isomerism :
- Compounds like 5-Bromo-3-methoxy-2-nitropyridine (CAS 152684-26-9) demonstrate that bromine and nitro group positions significantly alter electronic properties and synthetic utility .
Functional Group Impact on Applications: Amino (-NH₂) substituents (e.g., in 5-Bromo-6-methoxy-3-nitropyridin-2-amine) increase solubility in polar solvents, making them preferable for aqueous-phase reactions . Methylthio (-SCH₃) groups are advantageous in cross-coupling reactions for drug discovery due to their ability to act as leaving groups .
Biological Activity
Overview
2-Bromo-5-methoxy-6-(methylthio)-3-nitropyridine is a heterocyclic organic compound notable for its diverse biological activities. Its structure incorporates various functional groups, including bromine, methoxy, methylthio, and nitro, which contribute to its reactivity and potential applications in medicinal chemistry.
- Molecular Formula: C₉H₈BrN₃O₂S
- Molecular Weight: 279.11 g/mol
- CAS Number: 127356-33-6
Synthetic Routes
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common method includes the bromination of 5-methoxy-6-(methylthio)-3-nitropyridine under controlled conditions to introduce the bromine atom at the 2-position. This process can be optimized for industrial production using continuous flow reactors and automated systems to enhance yield and purity.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets such as enzymes and receptors. The presence of electron-withdrawing and electron-donating groups allows for diverse interactions, potentially modulating enzyme activity and influencing metabolic pathways.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that nitro-containing compounds exhibit significant antimicrobial properties. The presence of the nitro group in this compound may enhance its effectiveness against various pathogens, including Mycobacterium tuberculosis. In related studies, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 0.78 μM against M. tuberculosis, suggesting that the nitro group plays a crucial role in antimicrobial efficacy .
Anti-inflammatory Effects
Compounds with similar structural motifs have shown anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and iNOS. The potential for this compound to modulate inflammatory pathways warrants further investigation into its therapeutic applications in inflammatory diseases .
Antitumor Activity
Nitro-substituted pyridines have been explored for their antitumor activities. The structural characteristics of this compound may contribute to its potential as an anticancer agent, particularly through mechanisms that involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
A variety of studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-5-methoxy-6-(methylthio)-3-nitropyridine, and what experimental conditions optimize yield?
Methodological Answer: The synthesis typically involves sequential functionalization of a pyridine core. Key steps include:
- Nitration : Introducing the nitro group at the 3-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration .
- Methoxy and methylthio introduction : Methoxy groups are added via nucleophilic aromatic substitution (SNAr) using sodium methoxide, while methylthio groups require thiomethylation with methyl disulfide and a base like potassium carbonate in DMF .
- Bromination : Electrophilic bromination at the 2-position using N-bromosuccinimide (NBS) in acetic acid at 80°C .
Q. Optimization Tips :
- Use anhydrous solvents to minimize hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates, improving final purity (>95% by GC) .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 65–70 | |
| Methoxylation | NaOMe/MeOH, reflux | 75 | |
| Bromination | NBS/AcOH, 80°C | 60 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm substituent positions. The nitro group deshields adjacent protons (δ 8.5–9.0 ppm), while methoxy protons appear at δ 3.8–4.0 ppm .
- IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ .
- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ at m/z 293.94 for C₇H₆BrN₂O₃S) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .
Q. How do the electron-withdrawing nitro and methoxy groups influence reactivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer: The nitro group at C3 strongly deactivates the ring, directing nucleophiles to the para position (C6). However, the methoxy group at C5 is ortho/para-directing but mildly deactivating, creating competing regioselectivity. Experimental data show that SNAr at C6 (methylthio position) dominates due to steric accessibility, especially with bulky nucleophiles like amines .
Advanced Research Questions
Q. How can density-functional theory (DFT) calculations predict the electronic structure and reactive sites of this compound?
Methodological Answer: DFT methods (e.g., B3LYP/6-311+G(d,p)) calculate:
- Electrostatic potential maps : Identify electron-deficient regions (e.g., C2 and C6) prone to nucleophilic attack .
- Frontier molecular orbitals (FMOs) : The LUMO energy (-1.8 eV) correlates with SNAr reactivity, while HOMO localization on methoxy sulfur suggests oxidative susceptibility .
- Solvent effects : PCM models simulate solvent polarity’s impact on transition states, improving yield predictions in DMF vs. THF .
Table 2 : DFT-Calculated Reactivity Parameters
| Parameter | Value | Significance |
|---|---|---|
| LUMO (eV) | -1.8 | High electrophilicity at C6 |
| HOMO (eV) | -6.2 | Methoxy sulfur oxidation site |
| NBO Charge (C2) | +0.32 | Electrophilic center for bromination |
Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts during methoxy group introduction?
Methodological Answer: Contradictions often arise from competing reaction pathways :
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., demethylation products from over-acidic conditions) .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic products (methoxy at C5), while higher temps (70°C) may lead to rearrangement .
- Computational Validation : Compare DFT-predicted activation energies for alternative pathways to identify dominant mechanisms .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can SHELX software aid in structural refinement?
Methodological Answer:
Q. How does the methylthio group’s steric and electronic profile affect catalytic coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Steric Effects : The methylthio group at C6 hinders transmetalation in Pd-catalyzed couplings, requiring bulky ligands (XPhos) to prevent catalyst poisoning .
- Electronic Effects : The sulfur atom’s +M effect slightly activates the C4 position for cross-coupling, but competing C2 bromine reactivity dominates.
- Optimized Conditions : Use Pd(OAc)₂/XPhos, K₂CO₃ in toluene/water (3:1) at 100°C for 12 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
